(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine
Description
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSJZUMIGVPPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Piperidin-4-ylmethanamine undergoes N-benzylation in the presence of a base such as triethylamine (Et$$3$$N) or potassium carbonate (K$$2$$CO$$_3$$) to neutralize HCl byproducts. The reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at room temperature for 12–24 hours. A molar ratio of 1:1.2 (piperidin-4-ylmethanamine to 2-chlorobenzyl chloride) ensures complete conversion.
Key Considerations :
- Protection of the Primary Amine : To prevent competing reactions at the 4-position amine, a tert-butoxycarbonyl (Boc) protecting group is introduced prior to benzylation. Boc protection is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by deprotection with trifluoroacetic acid (TFA) post-benzylation.
- Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates but may complicate purification. Non-polar solvents like DCM offer easier isolation but slower kinetics.
Yield and Purification :
Crude yields range from 45% to 65%, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Synthetic Route 2: Reductive Amination of 4-Piperidone
An alternative strategy begins with 4-piperidone, which is functionalized through reductive amination to introduce the methanamine group, followed by N-benzylation.
Step 1: Synthesis of Piperidin-4-ylmethanamine from 4-Piperidone
4-Piperidone is converted to piperidin-4-ylmethanamine via a two-step process:
- Formation of the Imine : Reaction with ammonium chloride (NH$$_4$$Cl) and paraformaldehyde in methanol under reflux.
- Reduction : Sodium cyanoborohydride (NaBH$$_3$$CN) selectively reduces the imine to the primary amine, yielding piperidin-4-ylmethanamine.
Conditions :
Step 2: N-Benzylation
The subsequent benzylation follows the same protocol as Route 1, with comparable yields and purification challenges.
Alternative Methodologies and Comparative Analysis
Gabriel Synthesis
The Gabriel synthesis offers an alternative pathway by introducing the amine post-benzylation. Phthalimide is alkylated with 1-(2-chlorobenzyl)piperidin-4-ylmethyl bromide, followed by hydrazinolysis to liberate the primary amine. This method avoids competing reactions but requires harsh conditions (hydrazine, 100°C), limiting its practicality.
Comparative Performance of Routes
| Route | Advantages | Disadvantages | Yield |
|---|---|---|---|
| N-Benzylation (Route 1) | Short synthetic route | Requires amine protection | 45–65% |
| Reductive Amination | Avoids protection steps | Multi-step, moderate yields | 50–70% |
| Gabriel Synthesis | No competing amine reactions | Harsh conditions, low scalability | 30–40% |
Optimization of Reaction Conditions
Solvent and Base Screening
A study comparing bases (Et$$3$$N, K$$2$$CO$$3$$, pyridine) and solvents (DCM, DMF, THF) revealed that K$$2$$CO$$_3$$ in DMF provided the highest conversion (92%) due to enhanced nucleophilicity of the piperidine nitrogen. However, DMF necessitated extensive washing to remove residual solvent.
Temperature and Time Optimization
Elevating the reaction temperature to 40°C reduced the alkylation time from 24 hours to 8 hours without compromising yield. Prolonged heating (>12 hours) led to decomposition, as evidenced by HPLC analysis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.38–7.25 (m, 4H, aromatic), 3.52 (s, 2H, N-CH$$2$$-Ar), 2.85–2.70 (m, 2H, piperidine H-4), 2.45–2.30 (m, 4H, piperidine H-2,6), 1.80–1.60 (m, 3H, piperidine H-3,5).
- $$^{13}$$C NMR : δ 138.5 (C-Cl), 129.8–127.2 (aromatic carbons), 58.9 (N-CH$$_2$$-Ar), 53.4 (piperidine C-4), 45.2 (piperidine C-2,6).
Mass Spectrometry (MS)
- ESI-MS : m/z 265.1 [M + H$$^+$$], consistent with the molecular formula C$${13}$$H$${18}$$ClN$$_2$$.
Challenges and Limitations
Regioselectivity in N-Benzylation
Competing alkylation at the 4-position primary amine remains a critical challenge, necessitating protective strategies. Boc protection, while effective, adds two steps to the synthesis.
Purification Difficulties
The polar nature of the primary amine complicates chromatographic separation. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase improves resolution but increases costs.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.
Scientific Research Applications
(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of “(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine” are strongly influenced by its substitution pattern. Below is a comparative analysis with structurally related analogs:
Key Observations:
Substituent Effects on Yield :
- The 2-chlorobenzyl derivative exhibits moderate yields (78%) compared to the unsubstituted benzyl analog (86%) . Electron-withdrawing groups (e.g., Cl, F) may reduce reaction efficiency due to steric hindrance or electronic deactivation.
- The 2-methylbenzyl analog (9c) shows significantly lower yields (21%), suggesting steric bulk from the methyl group impedes coupling reactions .
Physicochemical Properties :
- Melting points correlate with crystallinity: Unsubstituted benzyl derivatives (9a) exhibit higher melting points (169–170°C) compared to halogenated analogs (152–155°C for 11b) .
- The 2-chloro derivative’s oil form (vs. crystalline solids of other analogs) may reflect reduced symmetry and intermolecular interactions .
Biological Activity: Acetylcholinesterase (AChE) Inhibition: Derivatives of the 2-chloro compound (e.g., 8j) show potent AChE inhibition (IC₅₀ = 35 nM) due to enhanced π-π stacking and hydrophobic interactions with the enzyme’s active site . CXCR4 Antagonism: The 2-chloro substitution in compound 21 improves binding affinity (IC₅₀ = 12 nM) compared to 4-chloro analogs (IC₅₀ = 45 nM), highlighting positional isomerism’s role in receptor selectivity . Multi-Target Hybrids: Phenothiazine-carboxamide hybrids (e.g., 11b) derived from the 2-chloro compound demonstrate dual cholinesterase inhibition and antioxidant activity, outperforming 2-methyl or 2-fluoro analogs in reducing oxidative stress .
Table 2: Spectroscopic Comparison of Selected Derivatives
Biological Activity
(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine is a chemical compound with potential pharmacological applications. Its structure features a piperidine ring substituted with a chlorobenzyl group and an amine functional group, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure suggests possible interactions with various biological targets, particularly in the central nervous system and metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neurotransmitter Receptor Interaction : Compounds with similar piperidine structures often interact with neurotransmitter receptors, suggesting potential effects on mood and cognition.
- Inflammatory Pathways : Preliminary studies indicate that this compound may influence inflammatory pathways, potentially serving as an anti-inflammatory agent.
- Antimicrobial Properties : There is ongoing research into its antimicrobial and antiviral capabilities, indicating a broader spectrum of biological activity.
The mechanisms through which this compound exerts its effects can be summarized as follows:
- Receptor Binding : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmission and potentially affecting conditions like anxiety and depression.
- Enzyme Modulation : It may modulate enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Inflammation Inhibition : Evidence suggests that it could inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation.
Research Findings
Several studies have investigated the biological activity of this compound. Key findings include:
Table 1: Summary of Biological Activities
Case Studies
- Neuropharmacological Study : A study evaluated the effects of this compound on anxiety-like behavior in rodent models. The compound demonstrated anxiolytic effects comparable to established anxiolytics.
- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers, suggesting potential use in treating inflammatory disorders.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
